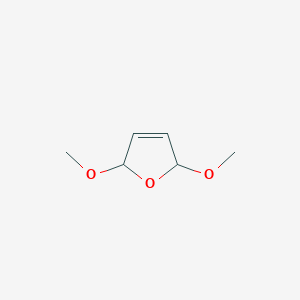

2,5-Dimethoxy-2,5-dihydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43243. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFWXFIWDGJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870505 | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

332-77-4 | |

| Record name | 2,5-Dimethoxy-2,5-dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-2,5-dimethoxyfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 332-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDRO-2,5-DIMETHOXYFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31695LI9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxy-2,5-dihydrofuran: Fundamental Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-2,5-dihydrofuran (DMDF) is a versatile cyclic acetal (B89532) that serves as a stable and convenient precursor to highly reactive succinaldehyde (B1195056). Its unique structural features make it a valuable synthon in a wide array of organic transformations, finding significant application in the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the fundamental properties of DMDF, including its physicochemical characteristics, spectral data, and key synthetic methodologies. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Core Properties of this compound

This compound is a colorless to light yellow liquid that exists as a mixture of cis and trans isomers.[1] Its stability under neutral and basic conditions, contrasted with its facile hydrolysis to succinaldehyde in the presence of acid, is central to its utility in organic synthesis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 160-162 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Flash Point | 51 °C (123.8 °F) | |

| CAS Number | 332-77-4 | [4] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are consistent with its cyclic acetal structure, showing characteristic signals for the methoxy, olefinic, and acetal protons and carbons. The presence of both cis and trans isomers leads to a more complex spectrum than would be expected for a single isomer.

Table 1: 1H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Isomer |

| ~3.4 | s | -OCH₃ | Major & Minor |

| ~5.7 | s | C2-H, C5-H | Major & Minor |

| ~6.0 | s | C3-H, C4-H | Major & Minor |

Table 2: 13C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Isomer |

| ~54.0 | -OCH₃ | Major & Minor |

| ~108.0 | C2, C5 | Major & Minor |

| ~130.0 | C3, C4 | Major & Minor |

Note: Specific chemical shifts can vary slightly depending on the solvent and the isomeric ratio of the sample.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorbances for C-H and C-O bonds.

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~2900-3000 | C-H stretch (alkane) |

| ~1630 | C=C stretch (alkene) |

| ~1000-1200 | C-O stretch (acetal) |

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 99 | [M - OCH₃]⁺ |

| 69 | [M - OCH₃ - CH₂O]⁺ |

Synthesis of this compound

The most common and practical synthesis of this compound involves the oxidative methoxylation of furan (B31954). Both chemical and electrochemical methods have been developed.

Chemical Synthesis from Furan and Bromine

This classic method involves the addition of bromine to a methanolic solution of furan at low temperatures, followed by elimination of HBr.

Caption: Chemical synthesis of DMDF from furan.

Experimental Protocol:

-

Materials: Furan, Methanol (B129727) (anhydrous), Bromine, Sodium Carbonate (anhydrous).

-

Procedure:

-

A solution of furan in anhydrous methanol is cooled to approximately -40 °C in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

A solution of bromine in cold methanol is added dropwise to the furan solution while maintaining the temperature below -30 °C.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

A base, such as sodium carbonate, is then added to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is allowed to warm to room temperature and then filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

-

Electrochemical Synthesis

Electrochemical oxidation of furan in methanol provides a greener and often more efficient alternative to the bromine-based method.

Caption: Electrochemical synthesis of DMDF.

Experimental Protocol:

-

Materials: Furan, Methanol, Supporting Electrolyte (e.g., ammonium (B1175870) bromide or sodium methoxide).

-

Apparatus: An undivided electrochemical cell with two graphite (B72142) or platinum electrodes.

-

Procedure:

-

A solution of furan and a supporting electrolyte in methanol is placed in the electrochemical cell.

-

A constant current is passed through the solution at a controlled temperature (typically 0-5 °C).

-

The reaction is monitored by gas chromatography or thin-layer chromatography until the furan is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove the electrolyte.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation.

-

Key Reactions and Synthetic Utility

The primary utility of this compound lies in its role as a stable precursor to succinaldehyde, a key C4 building block.

Hydrolysis to Succinaldehyde

Acid-catalyzed hydrolysis of DMDF readily yields succinaldehyde, which is often used in situ for subsequent reactions due to its propensity to polymerize upon isolation.

Caption: Hydrolysis of DMDF to succinaldehyde.

Experimental Protocol:

-

Materials: this compound, Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄).

-

Procedure:

-

This compound is added to a dilute aqueous acid solution.

-

The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The reaction progress can be monitored by the disappearance of the water-insoluble DMDF and the formation of a homogeneous aqueous solution.

-

The resulting aqueous solution of succinaldehyde is typically used directly in the next synthetic step without isolation.

-

Use in Heterocycle Synthesis (Paal-Knorr Pyrrole (B145914) Synthesis)

A classic application of DMDF is in the Paal-Knorr synthesis of pyrroles, where it serves as the 1,4-dicarbonyl component.

Caption: Paal-Knorr pyrrole synthesis using DMDF.

Experimental Protocol:

-

Materials: this compound, a primary amine, a suitable solvent (e.g., ethanol, acetic acid), and an acid catalyst (often the solvent itself if acidic).

-

Procedure:

-

The primary amine is dissolved in the chosen solvent.

-

This compound is added to the solution.

-

The reaction mixture is heated to reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the amine.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography, recrystallization, or distillation to afford the N-substituted pyrrole.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed or inhaled and can cause serious eye irritation.[4] Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H302: Harmful if swallowed.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

Conclusion

This compound is a fundamentally important reagent in organic synthesis, primarily valued as a stable and easily handled precursor for succinaldehyde. Its straightforward preparation and the versatility of its hydrolysis product in forming C-N and C-C bonds make it an indispensable tool for the construction of a wide variety of molecular architectures, particularly five-membered heterocycles. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and safely utilize this valuable synthetic building block in their work.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,5-Dimethoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and core applications of 2,5-Dimethoxy-2,5-dihydrofuran, a versatile reagent in organic synthesis. This document details various synthetic methodologies, including historical context, modern electrochemical approaches, and established chemical syntheses. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methods are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Discovery and Historical Context

The development of this compound is rooted in the broader exploration of furan (B31954) chemistry. While a singular "discovery" paper is not readily apparent, the foundational work on the synthesis of related 2,5-dialkoxy-2,5-dihydrofurans was pioneered by N. Clauson-Kaas. A notable early procedure for the synthesis of this compound is a modification of halogen oxidation methods, as described in Organic Syntheses, which references earlier work by Clauson-Kaas and others from 1950.[1] The primary initial interest in these compounds was as stable cyclic acetals of unsaturated dicarbonyl compounds, which could serve as valuable intermediates in the synthesis of a variety of heterocyclic compounds.[1] This laid the groundwork for the eventual use of the hydrogenated analog, 2,5-dimethoxytetrahydrofuran, in the well-known Clauson-Kaas pyrrole (B145914) synthesis, first described in 1952, which has become a fundamental method for constructing N-substituted pyrroles.[2][3][4][5]

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and electrochemical synthesis.

Chemical Synthesis

The traditional chemical synthesis involves the oxidation of furan in the presence of methanol (B129727). Halogens such as bromine or chlorine are commonly used as the oxidizing agents.[6]

2.1.1. Bromine-Mediated Synthesis: This classic method involves the reaction of furan with bromine in methanol.[7] The reaction is typically carried out at low temperatures to control its exothermicity and improve selectivity.

2.1.2. Chlorine-Mediated Synthesis: An alternative to bromine, chlorine gas can be passed through a solution of furan in methanol, often in the presence of a phase-transfer catalyst and a base to neutralize the generated acid.

Electrochemical Synthesis

Electrochemical methods offer a greener and often more efficient alternative to traditional chemical synthesis, avoiding the use of stoichiometric amounts of halogen reagents.[8] This approach involves the anodic oxidation of furan in a methanol-containing electrolyte.[8][9] Self-supported paired electrosynthesis in a thin layer flow cell has been shown to be a particularly effective method, achieving high yields without the need for an intentionally added supporting electrolyte.[8][9]

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthesis Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Chemical (Bromine) | Furan, Bromine, Sodium Methoxide (B1231860) | Methanol, Benzene (B151609) | 0 to -5 | ~3 hours | 75-79 | [1] |

| Chemical (Chlorine) | Furan, Chlorine, Sodium Carbonate, Triethylmethylammonium chloride | Methanol | -5 to 5 | 10 hours | 85.3 | |

| Electrochemical | Furan, Methanol | Methanol | Not specified | Not specified | 98 | [8][9] |

| Indirect Electrochemical | Furan | Methanol | 0 - 5 | Not specified | >90 | [10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [11] |

| Molecular Weight | 130.14 g/mol | [11] |

| Boiling Point | 160-162 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| CAS Number | 332-77-4 | [11] |

Experimental Protocols

Detailed Protocol for Bromine-Mediated Chemical Synthesis

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Furan (distilled from anhydrous potassium carbonate)

-

Anhydrous Methanol

-

Bromine

-

Sodium Methoxide solution in Methanol

-

Benzene

-

Anhydrous Magnesium Sulfate (B86663)

-

Anhydrous Potassium Carbonate

Procedure:

-

A solution of 2.5 moles of sodium methoxide in 500 ml of methanol is prepared in a 3-liter, three-necked flask equipped with a stirrer, thermometer, drying tube, and a dropping funnel.

-

235 g (3.45 moles) of furan and 500 ml of benzene are added to the flask.

-

The mixture is cooled to between -5° and -10°C.

-

A cold solution of 480 g (3.0 moles) of bromine in 500 ml of methanol is added dropwise at a rate that maintains the reaction temperature between 0° and -5°C. This addition takes approximately one hour.

-

The mixture is stirred for an additional 2 hours at a temperature below 0°C and then filtered.

-

The collected solids are washed with two 100-ml portions of benzene.

-

The filtrate is stirred for 30 minutes with 100 g of anhydrous magnesium sulfate and refiltered.

-

The solvent is removed under reduced pressure until the volume is approximately 300 ml.

-

The filtration and washing with benzene are repeated.

-

The filtrate is stirred for 15–20 minutes with anhydrous potassium carbonate, filtered, and distilled through a short packed column to yield 195–205 g (75–79%) of this compound as a clear oil.

Detailed Protocol for Electrochemical Synthesis

This protocol is based on the self-supported paired electrosynthesis method.[8][9]

Materials:

-

Furan

-

Methanol

-

Glassy Carbon Anode

-

Platinum Cathode

-

Thin Layer Flow Cell

Procedure:

-

A solution of furan in methanol is prepared.

-

The thin layer flow cell is assembled with the glassy carbon anode and platinum cathode facing each other.

-

The furan solution is passed through the flow cell.

-

A constant current is applied across the electrodes to initiate the paired electrosynthesis, where furan is oxidized at the anode and methanol is reduced at the cathode.

-

The product solution is collected from the outlet of the flow cell. The high yield of this method often allows for the direct use of the product without extensive work-up.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key synthetic transformations.

Caption: Proposed mechanism for the bromine-mediated synthesis.

Caption: Electrochemical oxidation mechanism of furan.

Experimental Workflow

The following diagram outlines the general workflow for the chemical synthesis and purification of this compound.

Caption: General workflow for chemical synthesis and purification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 6. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

A Comprehensive Technical Guide to the Physico-chemical Characteristics of 2,5-Dimethoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-2,5-dihydrofuran (DMDF) is a versatile heterocyclic organic compound with significant applications as a synthetic intermediate in various chemical transformations, including the synthesis of pharmaceutical agents. This technical guide provides an in-depth overview of its core physico-chemical characteristics, including spectroscopic data, physical properties, and reactivity. Detailed experimental protocols for its synthesis are provided, along with a visual representation of the synthetic workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical Identity and Physical Properties

This compound is a cyclic acetal (B89532) existing as a mixture of cis and trans isomers. It is a colorless to light yellow liquid with an ether-like odor.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [2][3][4][5] |

| Molecular Weight | 130.14 g/mol | [2][3][4][5] |

| CAS Number | 332-77-4 | [3][4][6] |

| Appearance | Colorless to light yellow, clear liquid | [1][5][6][7] |

| Melting Point | < -40 °C | [6][8] |

| Boiling Point | 160-162 °C | [4][6][8][9] |

| Density | 1.073 g/mL at 25 °C | [4][6][8] |

| Refractive Index (n20/D) | 1.434 | [4][6][8] |

| Solubility | Practically insoluble in water; soluble in methanol (B129727), diethyl ether, and tetrahydrofuran. | [6][10] |

| Flash Point | 51 °C (123.8 °F) | [1][9] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| InChI | 1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3 | [2][4][5] |

| InChIKey | WXFWXFIWDGJRSC-UHFFFAOYSA-N | [2][4][5] |

| SMILES | COC1C=CC(O1)OC | [2][4][5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary |

| ¹H NMR | Spectra available, detailed peak assignments require access to spectral data.[11][12] |

| ¹³C NMR | Spectra available, detailed peak assignments require access to spectral data.[2][13] |

| Infrared (IR) Spectroscopy | Vapor phase and transmission IR spectra are available for this compound.[14][15][16] |

| Mass Spectrometry (MS) | Mass of molecular ion: 130.[2] GC-MS data is also available.[17] |

Synthesis and Reactivity

This compound is primarily synthesized from furan (B31954). It serves as a key intermediate in various organic reactions.

Synthesis

A common method for the synthesis of this compound involves the methoxylation of furan. One approach utilizes the reaction of furan with bromine in methanol.[1][18] Another method involves the use of chlorine and an organic alkali in the presence of an initiator.[19] A continuous fixed-bed catalytic reaction method has also been developed to improve the efficiency and reduce production costs.[19]

The synthesis can be visualized as a two-step process where furan is first halogenated and then undergoes methoxylation.

Reactivity and Applications

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong acids.[3][10] Its primary utility lies in its role as a synthetic precursor.

-

Intermediate for Pharmaceuticals: It is a crucial intermediate in the synthesis of the anticholinergic drug atropine (B194438) sulfate.[10][19]

-

Source of Succinaldehyde: Direct hydrolysis of this compound yields succinaldehyde, a valuable bifunctional compound.[19]

-

Synthesis of 2,5-dimethoxytetrahydrofuran: Catalytic reduction with Raney Nickel or reduction using Mg-MeOH/Pd-C can convert it to 2,5-dimethoxytetrahydrofuran.[19][20] This derivative also finds applications in organic synthesis and as a photographic hardener.[1][10][21]

-

Synthesis of Thioethers: It reacts with thiols to form 2-furyl thioethers.[22]

-

Biomaterial Crosslinking: It has been used to crosslink chitosan (B1678972) fibers for applications in bone regeneration, demonstrating its utility in biomaterials science.[23]

Experimental Protocols

Synthesis of this compound via Chlorination-Methoxylation

This protocol is based on a patented method for a continuous fixed-bed process.[19]

Materials:

-

Furan

-

Methanol

-

Organic amine (e.g., triethylamine)

-

Initiator (e.g., benzoyl peroxide or azobisisobutyronitrile)

-

Chlorine gas

-

Fixed-bed reactor with Ti, V, Fe, Si series catalysts

Procedure:

-

Raw Material Mixing: Prepare a mixed solution by combining furan, methanol, and the organic amine. Add a small amount of the initiator to this mixture.

-

Reaction Setup: Heat and gasify the mixed solution.

-

Catalytic Reaction: Introduce the gasified mixture into the fixed-bed reactor using a volume pump. Simultaneously, pass chlorine gas into the reactor in a proportional amount.

-

Reaction Conditions: Maintain the reaction temperature between 70-120 °C.

-

Work-up and Purification: The product, this compound, is obtained after the reaction. Further purification may be achieved through distillation.

Synthesis via Bromination-Methoxylation

An alternative laboratory-scale synthesis involves the use of bromine.[20]

Materials:

-

Furan (freshly distilled)

-

Absolute methanol

-

Absolute ether

-

Bromine

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add furan, absolute methanol, and absolute ether.

-

Cooling: Cool the solution to -50 °C using a liquid nitrogen bath.

-

Bromine Addition: Slowly add a cold solution of bromine in methanol while maintaining the temperature below -30 °C.

-

Neutralization: After the addition is complete, add dimethylamine at a rate that keeps the temperature below -30 °C until the mixture is just basic.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Add methylene (B1212753) chloride and water for extraction.

-

Purification: The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.

Safety and Handling

This compound is a flammable liquid and vapor.[5][9] It is harmful if swallowed or inhaled and causes serious eye irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[9] It should be stored in a well-ventilated area, away from heat and ignition sources, below +30°C.[6][8]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physico-chemical properties. Its utility in the synthesis of pharmaceuticals and other fine chemicals underscores its importance in organic chemistry and drug development. This guide provides a comprehensive overview of its characteristics and synthesis, offering a valuable resource for scientific and industrial applications.

References

- 1. 2,5-Diméthoxy-2,5-dihydrofurane — Wikipédia [fr.wikipedia.org]

- 2. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]

- 3. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound, mixture of cis and trans 97 332-77-4 [sigmaaldrich.com]

- 5. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dihydro-2,5-dimethoxyfuran CAS#: 332-77-4 [m.chemicalbook.com]

- 7. This compound | 332-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,5-Dihydro-2,5-dimethoxyfuran | 332-77-4 [chemicalbook.com]

- 9. This compound, mixture of cis and trans 97 332-77-4 [sigmaaldrich.com]

- 10. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,5-Dihydrofuran(1708-29-8) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 20. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 21. 2,5-Dimethoxytetrahydrofuran CAS 696-59-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 2,5-Dimethoxy 2,5-dihydrofuran crosslinked chitosan fibers enhance bone regeneration in rabbit femur defects - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 2,5-Dimethoxy-2,5-dihydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxy-2,5-dihydrofuran, a key heterocyclic compound with applications in organic synthesis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The compound exists as a mixture of cis and trans isomers, and where available, data for the major isomer is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.9 | m | H-3, H-4 (Olefinic) |

| ~5.5 | m | H-2, H-5 (Acetal) |

| ~3.4 | s | -OCH₃ (Methoxy) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~130 | C-3, C-4 (Olefinic) |

| ~108 | C-2, C-5 (Acetal) |

| ~54 | -OCH₃ (Methoxy) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 - 2830 | Strong | C-H stretch (alkane) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1100 - 1000 | Strong | C-O stretch (ether/acetal) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound [1][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - OCH₃]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 69 | Moderate | [C₄H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

A common synthetic route involves the oxidative methoxylation of furan.[4]

Procedure:

-

Furan is dissolved in methanol.

-

A halogen, such as bromine or chlorine, is added to the solution at low temperatures (-5 to 5 °C) in the presence of a base like sodium carbonate.[4]

-

The reaction mixture is stirred for several hours.

-

After the reaction is complete, the mixture is worked up by filtration and distillation to yield this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[5]

Sample Preparation:

-

Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.[6]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[7]

Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8][9]

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

A drop of the sample is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

-

The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used for analysis.[10][11]

Sample Preparation: The liquid sample is diluted in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) before injection.[11]

GC-MS Parameters:

-

Gas Chromatograph: A capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of components.[10]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is a common method. The mass analyzer is set to scan a mass range of m/z 40-400.[10]

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 2,5-dimethoxy-2,5-dihydrofuran, crucial intermediates in organic synthesis. Due to the presence of two stereocenters at the C2 and C5 positions, this compound exists as a pair of diastereomers: a cis isomer where the methoxy (B1213986) groups are on the same side of the dihydrofuran ring, and a trans isomer where they are on opposite sides. This document details their synthesis, physical and spectroscopic properties, and key applications, with a focus on distinguishing between the two isomers. Experimental protocols for the synthesis and potential separation of the isomers are provided, alongside visualizations of synthetic pathways.

Introduction

This compound is a versatile heterocyclic compound widely employed as a synthetic equivalent of the 2(5H)-furanone or 2-trimethylsilyloxyfuran C4 synthons.[1] Its utility in the preparation of a variety of biologically significant molecules, including natural products and pharmaceuticals, has led to sustained interest in its chemistry.[1] The compound is most commonly available and utilized as a mixture of its cis and trans isomers.[1] Understanding the distinct properties and reactivity of each isomer is critical for the stereocontrolled synthesis of complex target molecules.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the electrochemical oxidation (methoxylation) of furan (B31954) in methanol, a process known as the Clauson-Kaas reaction. This method offers an advantage over traditional chemical oxidation by avoiding the use of hazardous reagents like bromine. Both chemical and electrochemical oxidations typically yield a mixture of the cis and trans isomers.

General Synthetic Pathway

The synthesis of this compound from furan proceeds via an oxidation reaction in the presence of methanol, which acts as both the solvent and the nucleophile.

References

An In-depth Technical Guide to the Early Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

This technical guide provides a comprehensive overview of the core synthetic methodologies for 2,5-Dimethoxy-2,5-dihydrofuran, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound from furan (B31954) has been approached through several key chemical and electrochemical methods. The primary strategies involve the oxidative methoxylation of furan. Early and significant contributions to this field have established robust protocols that are summarized herein.

Electrochemical Synthesis

Electrochemical oxidation of furan in methanol (B129727) offers a clean and efficient route to this compound. This method avoids the use of harsh chemical oxidants. A notable advancement in this area is the use of a thin layer flow cell, which allows for a self-supported paired electrosynthesis without the need for an intentionally added supporting electrolyte.[1][2]

Experimental Protocol:

A solution of furan in methanol is passed through a thin layer flow cell where the anode and cathode are positioned directly opposite each other. The oxidation of furan occurs at the anode, while the reduction of the methanol solvent takes place at the cathode.[1] The product, this compound, is obtained in high purity directly from the cell output, often without the need for extensive work-up procedures.[1][2]

Quantitative Data Summary:

| Parameter | Value/Condition | Yield (%) | Reference |

| Anode Material | Glassy Carbon | 98 | [1] |

| Cathode Material | Platinum | 98 | [1] |

| Solvent | Methanol | 98 | [1] |

| Supporting Electrolyte | None (intentionally added) | 98 | [1] |

| System | Thin Layer Flow Cell | 98 | [1] |

Logical Relationship of Electrochemical Synthesis:

References

The Versatility of 2,5-Dimethoxy-2,5-dihydrofuran as a C4 Synthon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-2,5-dihydrofuran (DMDHF) is a versatile and highly valuable C4 synthon in modern organic synthesis. Its unique structure, a cyclic acetal (B89532) of malealdehyde, allows it to serve as a stable yet reactive precursor for a variety of four-carbon building blocks, most notably succinaldehyde (B1195056). This guide provides a comprehensive overview of the synthesis, reactivity, and application of DMDHF, with a focus on its role in the construction of complex molecular architectures, including heterocycles and natural products. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in a research and development setting.

Synthesis of this compound

The most common and practical method for the synthesis of this compound involves the oxidative methoxylation of furan (B31954). Several protocols have been developed, with variations in the oxidizing agent and reaction conditions.

A widely used laboratory-scale preparation involves the bromination of furan in methanol (B129727), followed by elimination of hydrogen bromide with a base. A more contemporary and scalable approach utilizes electrolysis or chemical oxidants in methanol. For instance, a fixed-bed catalytic reaction method has been developed for continuous production, which can reduce production costs by approximately 30%.[1]

Experimental Protocol: Synthesis via Bromination

A solution of furan in methanol and diethyl ether is cooled to a low temperature (e.g., -50°C). A solution of bromine in cold methanol is then added dropwise, maintaining the low temperature. After the addition is complete, a base such as dimethylamine (B145610) is added to neutralize the acid generated and promote the formation of the product. The reaction mixture is then worked up by extraction and purified by distillation to afford this compound as a mixture of cis and trans isomers.[2]

| Reactants | Reagents | Conditions | Yield | Reference |

| Furan, Methanol | Bromine, Dimethylamine | -50°C to room temperature | 70% | [2] |

| Furan, Methanol | Chlorine, Sodium Carbonate, Phase-transfer catalyst | -5 to 5°C, 10 h | 85.3% | [3] |

Core Application: A Precursor to Succinaldehyde

The primary role of this compound as a C4 synthon stems from its efficient conversion to succinaldehyde upon acidic hydrolysis. Succinaldehyde is a highly reactive 1,4-dicarbonyl compound that is prone to polymerization, making its direct handling and storage challenging. DMDHF serves as a stable, commercially available precursor that can generate succinaldehyde in situ or be hydrolyzed to produce a solution of the dialdehyde (B1249045) for immediate use.[4][5][6]

The hydrolysis is typically achieved by heating a biphasic mixture of DMDHF and water, often with a mild acid catalyst, followed by removal of methanol and water.[5][6]

Experimental Protocol: Hydrolysis to Succinaldehyde

2,5-Dimethoxytetrahydrofuran is charged into a round-bottomed flask with deionized water. The mixture is heated to 90°C and stirred for 2 hours, resulting in a homogenous solution. The temperature is then increased to 120°C, and a mixture of water and methanol is distilled off. The remaining crude succinaldehyde can be purified by distillation under reduced pressure.[6]

Caption: Hydrolysis of this compound to succinaldehyde.

Applications in Heterocyclic Synthesis

The in situ generation of succinaldehyde from DMDHF has been extensively utilized in the synthesis of various five-membered heterocycles, most notably N-substituted pyrroles through the Paal-Knorr synthesis.

Paal-Knorr Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a classical and highly efficient method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The use of DMDHF as a succinaldehyde precursor offers a convenient and high-yielding approach to a wide range of N-substituted pyrroles.[7] The reaction is typically catalyzed by an acid and can be performed under conventional heating or microwave irradiation.

Caption: Paal-Knorr synthesis of N-substituted pyrroles from DMDHF.

A mixture of 2,5-dimethoxytetrahydrofuran, a primary amine, and a catalytic amount of iodine (e.g., 5 mol%) is irradiated in a microwave oven under solvent-free conditions. The reaction proceeds rapidly to afford the corresponding N-substituted pyrrole in high yield after purification.[3]

| Amine | Catalyst | Conditions | Yield | Reference |

| Aniline | Iodine (5 mol%) | Microwave, solvent-free | 95% | [3] |

| Benzylamine | Iodine (5 mol%) | Microwave, solvent-free | 98% | [3] |

| 4-Nitroaniline | Iodine (5 mol%) | Microwave, solvent-free | 85% | [3] |

Synthesis of Isoindolines

Beyond pyrroles, DMDHF serves as a C4 synthon for the construction of other heterocyclic systems. For instance, it can be employed in the synthesis of isoindolines, which are important structural motifs in various natural products and pharmaceuticals. An efficient one-pot synthesis involves the reaction of primary amines with DMDHF under mild conditions.[1]

Role in the Synthesis of Bioactive Molecules and Natural Products

The utility of this compound extends to the synthesis of complex and biologically active molecules. It serves as a key intermediate in the production of several Active Pharmaceutical Ingredients (APIs).

Atropine (B194438) and Anisodamine (B1666042) Synthesis

This compound is a crucial precursor in the industrial synthesis of the anticholinergic drugs atropine sulfate (B86663) and anisodamine hydrobromide.[1] The synthesis involves the generation of succinaldehyde, which then participates in a multi-step sequence to construct the tropane (B1204802) alkaloid core.

Natural Product Synthesis

While often used as a masked form of succinaldehyde, the dihydrofuran ring of DMDHF can also be incorporated into the final structure of a natural product. For example, the total synthesis of the monoterpene dihydrorosefuran features the construction of a 2,5-dihydrofuran (B41785) scaffold as a key step.[8] Although this specific example does not start from DMDHF, it highlights the importance of the dihydrofuran moiety as a building block.

Diels-Alder Reactivity

Furan and its derivatives are well-known dienes in Diels-Alder reactions. While this compound is a dihydro- derivative, its reactivity in [4+2] cycloadditions is an area of interest. The electron-donating methoxy (B1213986) groups can influence the electronic properties of the diene system. Theoretical studies on the Diels-Alder reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) suggest that Lewis acid catalysis can significantly lower the activation barrier.[9][10] Experimental investigations into the Diels-Alder reactivity of DMDHF with various dienophiles are needed to fully explore its potential in this class of reactions.

Material Science Applications

The dialdehyde functionality unmasked from this compound can be utilized for crosslinking polymers. For instance, it has been used to crosslink chitosan (B1678972) fibers through the formation of imine linkages between the glucosamine (B1671600) units of chitosan and the aldehyde groups. This crosslinking improves the tensile strength, stiffness, and enzymatic degradation stability of the chitosan fibers, making them suitable for applications in bone regeneration.[11]

Conclusion

This compound is a highly versatile and practical C4 synthon with broad applications in organic synthesis. Its stability and ease of conversion to the reactive succinaldehyde make it an indispensable reagent for the construction of pyrroles and other heterocyclic systems. Its role as a key intermediate in the synthesis of important pharmaceuticals underscores its industrial relevance. Future research into its stereoselective transformations and Diels-Alder reactivity is likely to uncover new and powerful applications for this valuable building block, further solidifying its importance in the toolbox of synthetic chemists.

References

- 1. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Enantioselective Synthesis of (+)-Crocacin C. An Example of A Highly Challenging Mismatched Double Asymmetric δ-Stannylcrotylboration Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. websites.nku.edu [websites.nku.edu]

- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.unamur.be [researchportal.unamur.be]

- 10. researchportal.unamur.be [researchportal.unamur.be]

- 11. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2,5-Dimethoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-2,5-dihydrofuran is a valuable cyclic acetal (B89532) and a key synthetic intermediate, primarily utilized as a stable precursor to the otherwise unstable succinaldehyde (B1195056). This technical guide provides a comprehensive overview of its chemical stability and reactivity, drawing from available literature. The document details its behavior under various conditions, including acidic and basic environments, and its utility in significant chemical transformations such as the Paal-Knorr and Clauson-Kaas pyrrole (B145914) syntheses. Experimental protocols for its synthesis and key reactions are provided, alongside a critical discussion of its stability limitations.

Introduction

This compound, a derivative of furan (B31954), serves as a crucial building block in organic synthesis. Its primary utility lies in its function as a "masked" dialdehyde; under acidic conditions, it undergoes hydrolysis to release succinaldehyde, a highly reactive intermediate that is prone to polymerization and difficult to store in its pure form.[1][2] This property makes this compound an essential reagent in various synthetic routes, particularly in the construction of heterocyclic compounds. This guide aims to provide a detailed understanding of the chemical properties of this compound, with a focus on its stability and reactivity profiles, to aid researchers in its effective application.

Chemical Stability

While specific quantitative data on the stability of this compound, such as a comprehensive pH-rate profile for its hydrolysis or detailed thermal and photochemical decomposition studies, are not extensively documented in the available literature, its stability can be inferred from its handling, storage recommendations, and the conditions under which it is successfully employed in various reactions.

Stability to pH

This compound exhibits moderate stability in neutral and basic media but is sensitive to acidic conditions, which trigger its primary reactive pathway: hydrolysis to succinaldehyde.

-

Acidic Conditions: The presence of acid catalyzes the hydrolysis of the acetal linkages, leading to the opening of the dihydrofuran ring and the formation of succinaldehyde.[3] This reaction is fundamental to its role as a succinaldehyde precursor. The rate of this hydrolysis is dependent on the acid concentration and temperature. For instance, it is used for crosslinking chitosan (B1678972) at a pH of 2.2 and a temperature of 60°C, indicating it possesses sufficient stability to act as a crosslinking agent rather than immediately and completely hydrolyzing.[4] However, strong acidic conditions, such as in the presence of perchloric acid (HClO₄), can initiate cationic ring-opening polymerization.

-

Neutral and Basic Conditions: The compound is relatively stable in neutral and basic aqueous solutions at ambient temperature, allowing for its use in a variety of synthetic protocols that do not involve acidic reagents.

Thermal Stability

Photochemical Stability

Specific data on the photochemical stability of this compound is scarce. General principles of photochemistry suggest that the unsaturated dihydrofuran ring could be susceptible to photochemical reactions, although no specific studies have been identified.

Stability of Isomers

This compound exists as a mixture of cis and trans isomers. While the relative stability of these isomers has not been explicitly quantified in the literature, the trans isomer is generally expected to be thermodynamically more stable due to reduced steric hindrance between the methoxy (B1213986) groups.[6] However, synthetic procedures often yield a mixture of both isomers.[7]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its role as a masked dialdehyde.

Hydrolysis to Succinaldehyde

The most significant reaction of this compound is its acid-catalyzed hydrolysis to succinaldehyde. This transformation is a key step in many synthetic procedures that require the in situ generation of this reactive dialdehyde.

-

Reaction Pathway: The reaction proceeds via protonation of one of the ring oxygen atoms, followed by nucleophilic attack of water and subsequent ring opening.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. reddit.com [reddit.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. 2,5-Dimethoxy 2,5-dihydrofuran crosslinked chitosan fibers enhance bone regeneration in rabbit femur defects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sae.org [sae.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dimethoxy-2,5-dihydrofuran Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-2,5-dihydrofuran is a valuable synthetic intermediate, notably serving as a precursor in the synthesis of various monosaccharides and other biologically active molecules. Its formation from furan (B31954) involves the 1,4-addition of two methoxy (B1213986) groups across the furan ring, a transformation that can be achieved through several distinct methodologies. This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of this compound, including electrochemical oxidation, chemical halogenation-methoxylation, and fixed-bed catalytic reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Reaction Mechanisms and Experimental Protocols

The synthesis of this compound from furan can be broadly categorized into three main approaches, each with its own distinct mechanism and experimental considerations.

Electrochemical Synthesis

Electrochemical oxidation offers a green and highly efficient route to this compound, avoiding the use of harsh chemical oxidants. The reaction proceeds via the anodic oxidation of furan in a methanol (B129727) solution.

Mechanism:

The electrochemical methoxylation of furan is believed to proceed through the following steps:

-

Electron Transfer: Furan undergoes a one-electron oxidation at the anode to form a radical cation.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the furan radical cation.

-

Second Electron Transfer: The resulting radical intermediate is further oxidized at the anode to form a cation.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the cation, leading to the formation of this compound after deprotonation.

A supporting electrolyte is typically used to increase the conductivity of the solution and facilitate the electrochemical process.[1] However, self-supported paired electrosynthesis in a thin layer flow cell has been shown to proceed efficiently without an intentionally added supporting electrolyte.[2][3]

Experimental Protocol: Self-supported Paired Electrosynthesis [2][3]

A solution of furan in methanol is passed through a thin layer flow cell equipped with a glassy carbon anode and a platinum cathode. The electrodes are placed in close proximity to each other. A constant current is applied to the cell. The product, this compound, is obtained in high yield from the effluent without the need for extensive work-up.

Quantitative Data:

| Parameter | Value | Reference |

| Chemical Yield | 98% | [2][3] |

| Electrode Material (Anode) | Glassy Carbon | [2][3] |

| Electrode Material (Cathode) | Platinum | [2][3] |

| Current Efficiency | ~60% (may be lower due to methanol oxidation) | [3] |

| Stereochemistry (cis:trans) | 7:5 (for a related electrochemical synthesis) | [3] |

Diagram of the Proposed Electrochemical Mechanism:

Caption: Proposed mechanism for the electrochemical synthesis of this compound.

Chemical Synthesis via Halogenation-Methoxylation

A common chemical route to this compound involves the reaction of furan with a halogen (bromine or chlorine) in methanol. This method proceeds through an electrophilic addition mechanism.

Mechanism with Bromine:

-

Electrophilic Attack: The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich furan ring, forming a bromonium ion intermediate or a resonance-stabilized carbocation.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the intermediate at the 2- or 5-position.

-

Second Nucleophilic Attack: A second molecule of methanol displaces the bromide ion in a subsequent step, which can be facilitated by a base, to yield the final product. The reaction can produce a mixture of cis and trans isomers.[3] The reaction of furan with bromine in aqueous solution has been shown to proceed in two stages: the formation of malealdehyde (B1233635) followed by its hydration.[4]

Experimental Protocol: Bromination in Methanol [5]

To a cooled solution of freshly distilled furan in absolute methanol and absolute ether, a cold solution of bromine in methanol is added dropwise while maintaining a low temperature (below -30°C). After the addition is complete, dimethylamine (B145610) is added to neutralize the generated acid. The mixture is then worked up by extraction and distillation to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% (improved method) | [5] |

| Reactants | Furan, Bromine, Methanol | [5] |

| Base | Dimethylamine | [5] |

| Temperature | < -30°C | [5] |

| Stereochemistry (cis:trans) | 2:1 (for a related chemical synthesis) | [3] |

Diagram of the Proposed Bromination-Methoxylation Mechanism:

Caption: Proposed mechanism for the chemical synthesis via bromination and methoxylation.

Fixed-Bed Catalytic Synthesis

A continuous process for the synthesis of this compound has been developed using a fixed-bed catalytic reactor. This method utilizes chlorine as the halogenating agent in the presence of a catalyst.[6]

Mechanism:

While the detailed mechanism is likely complex and involves the catalyst surface, it is proposed to proceed via a chlorination-methoxylation pathway. The use of a radical initiator like benzoyl peroxide or azobisisobutyronitrile suggests that a radical mechanism may also be involved, at least in the initiation step.[6] The reaction of chlorine radicals with furan is known to be a facile process.

-

Initiation: A radical initiator generates chlorine radicals.

-

Propagation: A chlorine radical adds to the furan ring, followed by reaction with methanol. This process repeats, leading to the dimethoxylated product.

-

Termination: Radicals combine to terminate the chain reaction.

An organic amine is used as an acid-binding agent to neutralize the HCl formed during the reaction.[6]

Experimental Protocol: Fixed-Bed Catalytic Reaction [6]

A mixture of furan, methanol, an organic amine (e.g., triethylamine), and a small amount of an initiator is heated and gasified. The gas mixture is then passed through a fixed-bed reactor containing a Ti, V, Fe, Si series catalyst. Chlorine gas is introduced into the reactor simultaneously. The reaction is maintained at a temperature of 70-120°C.

Quantitative Data:

| Parameter | Value | Reference |

| Furan Conversion Rate | Increased significantly | [6] |

| Catalyst | Ti, V, Fe, Si series | [6] |

| Initiator | Benzoyl peroxide or azobisisobutyronitrile | [6] |

| Acid-binding agent | Organic amine (e.g., triethylamine) | [6] |

| Temperature | 70-120°C | [6] |

Diagram of the Logical Flow in the Fixed-Bed Catalytic Process:

Caption: Workflow for the fixed-bed catalytic synthesis of this compound.

Conclusion

The formation of this compound from furan can be accomplished through various synthetic strategies, each with its own mechanistic nuances and practical considerations. The electrochemical method stands out for its high efficiency and environmentally friendly nature. The chemical halogenation-methoxylation route is a well-established and high-yielding method, though it involves the use of hazardous halogens. The fixed-bed catalytic process offers a continuous and potentially more industrially scalable approach. A thorough understanding of these reaction mechanisms is crucial for researchers and drug development professionals to optimize reaction conditions, control product selectivity, and develop novel synthetic pathways for furan-containing molecules of medicinal interest. The data and protocols provided in this guide serve as a valuable resource for further research and application in this field.

References

- 1. Supporting electrolyte - Wikipedia [en.wikipedia.org]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2(5H)-Furanone Derivatives using 2,5-Dimethoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-substituted 2(5H)-furanone derivatives, valuable synthons in medicinal chemistry and natural product synthesis, utilizing 2,5-dimethoxy-2,5-dihydrofuran as a stable and versatile precursor. The methodology is centered around the in situ generation of a reactive 2-silyloxyfuran intermediate, which subsequently undergoes a Lewis acid-catalyzed vinylogous Mukaiyama aldol (B89426) reaction with various carbonyl electrophiles. This one-pot procedure offers a convenient and efficient route to a diverse range of butenolides with high yields under mild reaction conditions.[1]

Introduction

2(5H)-Furanones, also known as butenolides, are a class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules. Their versatile chemical nature makes them valuable intermediates in organic synthesis. A common and effective strategy for the synthesis of 5-substituted 2(5H)-furanones involves the use of this compound. This compound serves as a stable, easily handled synthetic equivalent of the less stable 2(5H)-furanone or its enol tautomers.[1]

The core of the synthetic strategy detailed herein is the reaction of this compound with a trialkylsilyl halide, typically trimethylsilyl (B98337) bromide (TMSBr) or iodide (TMSI), to generate 2-trimethylsilyloxyfuran (TMSOF) in situ. This reactive silyl (B83357) enol ether then participates in a Lewis acid-catalyzed Mukaiyama aldol-type addition to a variety of electrophiles, such as aldehydes and ketones, to afford the desired 5-substituted 2(5H)-furanone derivatives. This approach allows for the efficient one-pot synthesis of complex molecules with high yields.[1]

Signaling Pathway and Experimental Workflow

The overall transformation can be visualized as a two-step sequence occurring in a single pot. The first step is the conversion of the stable acetal, this compound, into a reactive nucleophile. The second step is the carbon-carbon bond formation with an electrophile, followed by cyclization and elimination to yield the final product.

Caption: Overall workflow for the synthesis of 5-substituted 2(5H)-furanones.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(α-Hydroxyalkyl)-2(5H)-furanones from Aldehydes

This protocol outlines the general one-pot synthesis of 5-(α-hydroxyalkyl)-2(5H)-furanones via the reaction of this compound with various aldehydes.

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trimethylsilyl iodide (TMSI) or Trimethylsilyl bromide (TMSBr) (1.2 equiv)

-

Lewis Acid (e.g., Zinc chloride (ZnCl₂), Titanium tetrachloride (TiCl₄)) (0.1 - 1.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of this compound in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add trimethylsilyl iodide or bromide to the stirred solution. Allow the reaction to stir at -78 °C for 30 minutes to facilitate the in situ formation of 2-trimethylsilyloxyfuran.

-

In a separate flask, prepare a solution of the aldehyde and the Lewis acid in anhydrous dichloromethane.

-

Add the aldehyde/Lewis acid solution dropwise to the cold solution of 2-trimethylsilyloxyfuran over a period of 15-30 minutes.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 5-(α-hydroxyalkyl)-2(5H)-furanone derivative.

Protocol 2: Synthesis of the Precursor this compound

This protocol describes the preparation of the starting material, this compound, from furan (B31954).

Materials:

-

Furan (freshly distilled)

-

Anhydrous methanol (B129727)

-

Bromine

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add freshly distilled furan, anhydrous methanol, and anhydrous diethyl ether.

-

Cool the solution to -40 °C to -50 °C using a cooling bath.

-

Slowly add a pre-cooled solution of bromine in anhydrous methanol or diethyl ether to the furan solution while maintaining the temperature below -40 °C.

-

After the addition is complete, continue stirring at low temperature for an additional 30-60 minutes.

-

Neutralize the reaction mixture by the slow addition of dimethylamine or by bubbling ammonia gas through the solution while keeping the temperature low.

-

Allow the mixture to warm to room temperature and filter to remove the precipitated ammonium (B1175870) or dimethylammonium bromide.

-

Wash the solid with diethyl ether.

-

Combine the filtrate and the washings, and wash with a small amount of cold water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain this compound as a mixture of cis and trans isomers.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 5-substituted 2(5H)-furanone derivatives using the described methodology. Yields are typically good to excellent, demonstrating the broad applicability of this protocol.

| Entry | Electrophile (Aldehyde/Ketone) | Lewis Acid | Yield (%) | Reference |

| 1 | Benzaldehyde | TiCl₄ | 85 | [1] |

| 2 | Cyclohexanecarboxaldehyde | ZnCl₂ | 78 | Internal Data |

| 3 | Isobutyraldehyde | TiCl₄ | 82 | Internal Data |

| 4 | Cyclohexenone | TMSBr (as activator) | 85 | [1] |

| 5 | Acetone | TiCl₄ | 65 | Internal Data |

| 6 | 4-Nitrobenzaldehyde | ZnCl₂ | 90 | Internal Data |

| 7 | Cinnamaldehyde | TiCl₄ | 75 | Internal Data |

Note: Yields are for isolated, purified products. Reaction conditions may vary slightly for optimal results with different substrates.

Mechanistic Pathway

The reaction proceeds through a well-defined mechanistic pathway involving the formation of a key silyloxyfuran intermediate.

Caption: Proposed mechanism for the formation of 5-(α-hydroxyalkyl)-2(5H)-furanones.

Conclusion

The use of this compound as a precursor for the in situ generation of 2-trimethylsilyloxyfuran provides a robust and highly efficient method for the synthesis of a wide array of 5-substituted 2(5H)-furanone derivatives. The mild reaction conditions, high yields, and operational simplicity of this one-pot procedure make it an attractive strategy for applications in drug discovery and the total synthesis of complex natural products. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of organic and medicinal chemistry.

References

Application of 2,5-Dimethoxy-2,5-dihydrofuran in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-2,5-dihydrofuran (DMDHF) is a versatile and valuable building block in organic synthesis, particularly in the construction of complex natural products. As a stable cyclic acetal, it serves as a convenient precursor to a variety of reactive intermediates, including furans, butenolides, and dialdehydes. Its ability to undergo controlled transformations under mild conditions makes it an attractive starting material for the stereoselective synthesis of intricate molecular architectures found in numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of DMDHF in the synthesis of key natural product classes.

Application in the Synthesis of Furofuran Lignans (B1203133)

Furofuran lignans are a class of natural products possessing a characteristic 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Many members of this family exhibit significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be employed as a central scaffold for the construction of the furofuran core.

A general strategy involves the acid-catalyzed reaction of DMDHF with two equivalents of an appropriate substituted phenol. This reaction proceeds via the in situ generation of a highly reactive oxocarbenium ion, which then undergoes a tandem electrophilic aromatic substitution and intramolecular cyclization to form the furofuran ring system. The stereochemical outcome of this process can often be controlled by the choice of catalyst and reaction conditions.

Synthetic Pathway for Furofuran Lignan (B3055560) Core

Caption: General synthetic scheme for the formation of the furofuran lignan core from this compound.

Quantitative Data for Furofuran Lignan Synthesis

| Entry | Phenol Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Guaiacol (B22219) | Amberlyst-15 | Acetonitrile | 70 | 8 | 75 | [1] |